molecular formula C10H12BrN3O4 B2638179 2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide CAS No. 832134-51-7

2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide

Cat. No.: B2638179
CAS No.: 832134-51-7
M. Wt: 318.127
InChI Key: BVSCFCXUHBOQNM-YIXHJXPBSA-N
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Description

2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide is an organic compound with a complex structure that includes a bromine atom, a hydroxyimino group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide typically involves multiple steps:

    Hydroxyimino Formation: The conversion of an aldehyde or ketone group into a hydroxyimino group.

    Phenoxyacetohydrazide Formation: The final step involves the formation of the acetohydrazide group.

Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, hydroxylamine for hydroxyimino formation, and methanol for methoxylation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The hydroxyimino group can be reduced to form an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-chloro-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide
  • 2-{5-fluoro-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide
  • 2-{5-iodo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide

Uniqueness

2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.

Properties

IUPAC Name

2-[5-bromo-4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O4/c1-17-8-2-6(4-13-16)7(11)3-9(8)18-5-10(15)14-12/h2-4,16H,5,12H2,1H3,(H,14,15)/b13-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSCFCXUHBOQNM-YIXHJXPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=NO)Br)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/O)Br)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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